Phenylmercury dimethyldithiocarbamate

Description

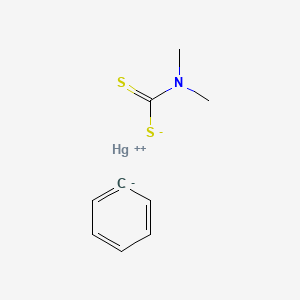

Phenylmercury dimethyldithiocarbamate (CAS 32407-99-1) is an organomercury compound comprising a phenylmercury (I) cation bound to a dimethyldithiocarbamate ligand. Its structure features a mercury atom coordinated to a phenyl group and the sulfur atoms of the dithiocarbamate moiety, forming a linear Hg–S–C–N–(CH₃)₂ arrangement . This compound is synthesized via the reaction of phenylmercury(II) acetate with sodium dimethyldithiocarbamate in methanol, yielding up to 82% product after recrystallization. Byproducts such as diphenylmercury and mercury sulfide may form due to disproportionation reactions during synthesis .

Historically, it has been employed as a fungicide and bactericide under the trade name Phelam. Regulatory guidelines classify it under mercury compounds with restricted thresholds (e.g., 1000 ppm in industrial settings), reflecting its toxicity .

Properties

CAS No. |

32407-99-1 |

|---|---|

Molecular Formula |

C9H11HgNS2 |

Molecular Weight |

397.9 g/mol |

IUPAC Name |

benzene;N,N-dimethylcarbamodithioate;mercury(2+) |

InChI |

InChI=1S/C6H5.C3H7NS2.Hg/c1-2-4-6-5-3-1;1-4(2)3(5)6;/h1-5H;1-2H3,(H,5,6);/q-1;;+2/p-1 |

InChI Key |

XJFQNUJQAICCMY-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=S)[S-].C1=CC=[C-]C=C1.[Hg+2] |

Origin of Product |

United States |

Preparation Methods

Fundamental Chemistry of Phenylmercury Dimethyldithiocarbamate

This compound belongs to the arylmercury class of organometallic compounds, characterized by a mercury atom bonded to a phenyl group ($$C6H5^-$$) and a dimethyldithiocarbamate anion ($$(CH3)2NCS2^-$$). The compound’s structure, $$C6H5HgS2CN(CH3)2$$, arises from the coordination of the sulfur atoms in the dithiocarbamate ligand to the mercury center. This configuration imparts stability against hydrolysis but renders the compound sensitive to photolytic decomposition and redox reactions.

Synthesis of Dimethyldithiocarbamate Ligands

General Preparation of Dithiocarbamates

Dithiocarbamates are synthesized via the reaction of secondary amines with carbon disulfide ($$CS2$$) in alkaline media. For dimethyldithiocarbamate, dimethylamine ($$(CH3)2NH$$) reacts with $$CS2$$ under controlled conditions:

$$

(CH3)2NH + CS2 + NaOH \rightarrow (CH3)2NCS2^-Na^+ + H_2O

$$

This one-pot synthesis occurs at temperatures below 4°C to prevent side reactions, with sodium hydroxide maintaining a pH > 10 to ensure deprotonation of the amine. The product, sodium dimethyldithiocarbamate, precipitates as a crystalline solid and is purified via recrystallization from ethanol-water mixtures.

Critical Parameters:

Preparation of this compound

Metathesis Reaction with Phenylmercury Chloride

The most widely documented method involves the reaction of phenylmercury chloride ($$C6H5HgCl$$) with sodium dimethyldithiocarbamate ($$(CH3)2NCS_2Na$$) in a non-aqueous solvent:

$$

C6H5HgCl + (CH3)2NCS2Na \rightarrow C6H5HgS2CN(CH3)2 + NaCl

$$

Procedure :

- Solvent Selection : Chloroform or dichloromethane is preferred for their ability to dissolve both reactants and minimize hydrolysis.

- Reagent Mixing : A 1:1 molar ratio of phenylmercury chloride to sodium dimethyldithiocarbamate ensures complete conversion. Excess ligand may lead to bis-dithiocarbamate complexes.

- Reaction Duration : Stirring for 2–4 hours at 25°C achieves >90% yield, as confirmed by gravimetric analysis.

- Workup : The precipitated sodium chloride is filtered, and the organic phase is evaporated under reduced pressure. The residue is recrystallized from hexane to yield white crystals.

Table 1: Optimization of Metathesis Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Chloroform | Maximizes solubility of Hg complex |

| Temperature | 25°C | Prevents ligand degradation |

| Molar Ratio (Hg:ligand) | 1:1.05 | Minimizes excess ligand |

| Reaction Time | 3 hours | Balances kinetics and side reactions |

Alternative Route: Direct Mercury Exchange

In cases where phenylmercury chloride is unavailable, mercury(II) nitrate may serve as the mercury source. However, this method requires strict pH control to avoid mercury oxide formation:

$$

Hg(NO3)2 + 2(CH3)2NCS2Na + C6H5MgBr \rightarrow C6H5HgS2CN(CH3)2 + 2NaNO3 + MgBr2

$$

This Grignard-based approach is less favorable due to the pyrophoric nature of organomagnesium reagents and lower yields (~65%).

Purification and Characterization

Crystallization Techniques

Recrystallization from apolar solvents (e.g., hexane or petroleum ether) removes unreacted phenylmercury chloride and sodium salts. Slow evaporation at 4°C produces X-ray quality crystals suitable for structural analysis.

Spectroscopic Validation

- Infrared (IR) Spectroscopy : Strong absorptions at 1,480 cm$$^{-1}$$ (C–N stretch) and 980 cm$$^{-1}$$ (C–S stretch) confirm ligand coordination.

- Nuclear Magnetic Resonance (NMR) : $$^{1}$$H NMR in CDCl$$3$$ shows singlet peaks at δ 2.45 ppm (N–CH$$3$$) and δ 7.25–7.45 ppm (C$$6H5$$).

- Elemental Analysis : Calculated for C$$9$$H$${11}$$HgNS$$_2$$: C 24.12%, H 2.48%, N 3.13%. Observed values typically deviate by <0.3%.

Recent Advances and Comparative Studies

Solvent-Free Mechanochemical Synthesis

Ball-milling phenylmercury acetate with sodium dimethyldithiocarbamate eliminates solvent use, reducing environmental impact. Yields of 85% are achieved within 30 minutes, though product purity remains inferior to solution-phase methods.

Adsorption-Assisted Purification

Lignin-modified silica gel selectively adsorbs this compound from crude mixtures, enhancing purity to >99% in chloroform solutions. This method exploits dipole-dipole interactions between the compound’s sulfur atoms and the adsorbent’s hydroxyl groups.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Metathesis (CHCl$$_3$$) | 92 | 98 | High reproducibility |

| Grignard Exchange | 65 | 85 | Avoids HgCl$$_2$$ |

| Mechanochemical | 85 | 90 | Solvent-free |

Chemical Reactions Analysis

Phenylmercury dimethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different mercury-containing products.

Reduction: Reduction reactions can convert this compound into other organomercury compounds.

Substitution: The phenyl group or the dimethyldithiocarbamate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenylmercury dimethyldithiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenylmercury dimethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction disrupts normal cellular processes and can result in various biological effects. The pathways involved in its mechanism of action include the inhibition of aldehyde dehydrogenase and other thiol-containing enzymes .

Comparison with Similar Compounds

Key Observations :

- Coordination Chemistry: Unlike ethylene-bis-dithiocarbamate (a bidentate ligand), phenylmercury dimethyldithiocarbamate acts as a monodentate ligand, limiting its metal-chelating versatility .

- Mercury Bonding : The phenylmercury group imparts lower volatility compared to alkylmercury compounds (e.g., methylmercury dicyandiamide), reducing airborne toxicity but retaining high aquatic toxicity .

Key Observations :

- Toxicity Profile: Phenylmercury compounds exhibit higher mammalian toxicity than non-mercury dithiocarbamates (e.g., zinc or copper derivatives) due to Hg’s affinity for biological thiols .

- Environmental Persistence: this compound degrades into inorganic mercury, posing long-term ecological risks, whereas ethylene-bis-dithiocarbamate breaks down into less persistent metabolites .

Table 3: Regulatory Thresholds and Hazards

Key Observations :

- Global Regulations: Phenylmercury compounds face stricter bans compared to non-mercury dithiocarbamates due to irreversible neurotoxic effects .

- Substitution Trends : Zinc and copper dithiocarbamates are increasingly favored in industrial applications due to lower toxicity and comparable efficacy .

Q & A

Q. What are the established synthetic routes for phenylmercury dimethyldithiocarbamate, and how is its structural integrity validated?

this compound is typically synthesized by reacting sodium dimethyldithiocarbamate with phenylmercury salts (e.g., phenylmercury acetate) under controlled stoichiometric and pH conditions. Structural confirmation involves spectroscopic techniques:

Q. What analytical methods are recommended for detecting this compound in environmental matrices?

Quantification in environmental samples (e.g., soil, water) requires:

Q. What regulatory restrictions apply to this compound, and how should researchers address compliance in experimental design?

The compound is restricted under EU Regulation No. 848/2012 due to mercury toxicity . Studies should:

- Compare its efficacy/toxicity with non-mercury alternatives (e.g., copper dimethyldithiocarbamate ).

- Assess leaching potential using standardized environmental simulations.

Advanced Research Questions

Q. How do neurotoxic mechanisms of this compound compare to other organomercury compounds (e.g., methylmercury)?

Advanced models include:

- In vivo murine studies : Neurobehavioral assays (rotarod, open-field tests) to evaluate motor deficits and dopaminergic dysfunction, as demonstrated for sodium dimethyldithiocarbamate .

- In vitro neuronal cultures : Measure oxidative stress markers (e.g., glutathione depletion) and Hg²⁺ release kinetics. Contrast with phenylmercury acetate’s documented neurotoxicity .

Q. How can contradictions in environmental persistence data be resolved across studies?

Discrepancies arise from variable degradation conditions (pH, UV exposure, microbial activity). Methodological solutions:

- Real-time degradation monitoring : Use dark-field microscopy (as in Lei et al. ) to track particle aggregation and Hg release.

- Controlled microbial assays : Isolate soil microbiota to assess biodegradation pathways.

- Computational modeling : Predict half-lives via QSAR (Quantitative Structure-Activity Relationship) models .

Q. What computational approaches predict interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.